N-(4-bromophenyl)-2,3-dichloromaleimide
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(4-bromophenyl)-3,4-dichloropyrrole-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4BrCl2NO2/c11-5-1-3-6(4-2-5)14-9(15)7(12)8(13)10(14)16/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HULMUKQJNDELFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=O)C(=C(C2=O)Cl)Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4BrCl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.95 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Preparative Approaches for N 4 Bromophenyl 2,3 Dichloromaleimide
Precursor Synthesis
The successful synthesis of N-(4-bromophenyl)-2,3-dichloromaleimide is contingent on the availability of high-purity precursors. The two principal starting materials required are a suitable maleic anhydride (B1165640) derivative and a specifically substituted aniline (B41778).
Synthesis of Maleic Anhydride Derivatives
For the purpose of synthesizing the target compound, 2,3-dichloromaleic anhydride is the key intermediate. Several methods for its preparation have been reported. One common industrial method involves the direct chlorination of maleic anhydride. This process is typically catalyzed by ferric chloride. In an improved version of this method, the catalyst is activated by pre-reacting anhydrous ferric chloride with a small amount of dichloromaleic anhydride before its use in the main chlorination reaction.
Another synthetic approach to 2,3-dichloromaleic anhydride starts from dichloromalealdehydic acid. This raw material undergoes an oxidation reaction using an aqueous hydrogen peroxide solution in the presence of a selenium dioxide catalyst. The reaction is typically carried out at a temperature of 60-70°C for 6 to 24 hours. Following the initial oxidation, the resulting product is subjected to a dehydration step, often involving the use of acetic anhydride, to yield the final 2,3-dichloromaleic anhydride. ucl.ac.be
A selection of methods for the synthesis of 2,3-dichloromaleic anhydride is summarized in the table below.
| Starting Material | Reagents and Conditions | Yield | Reference |
| Maleic Anhydride | Anhydrous ferric chloride, Chlorine gas, 180°C | ~68% | google.com |
| Dichloromalealdehydic acid | 20-50% aq. H₂O₂, Selenium dioxide, 60-70°C, then Acetic anhydride, 120°C | High | ucl.ac.be |
Preparation of Substituted Anilines
The aromatic amine required for this synthesis is 4-bromoaniline (B143363). This compound can be prepared through several established synthetic routes. A widely used laboratory method is the direct bromination of aniline. To prevent over-bromination and to direct the substitution to the para position, the amino group of aniline is first protected, typically by acetylation with acetic anhydride to form acetanilide (B955). The acetanilide is then brominated, and the protecting acetyl group is subsequently removed by hydrolysis to give 4-bromoaniline.
An alternative route involves the reduction of 1-bromo-4-nitrobenzene. This reduction can be achieved using various reducing agents, such as iron filings in acidic medium or catalytic hydrogenation.
Synthesis of N-Aryl Maleimides
The formation of the imide ring is a crucial step in the synthesis of the target molecule. This is typically achieved through the condensation of an aniline with a maleic anhydride derivative.
Condensation Reactions with Maleic Anhydride
The general synthesis of N-arylmaleimides involves the reaction of a primary aromatic amine with maleic anhydride. researchgate.net This reaction proceeds via a two-step mechanism. Initially, the amine adds to one of the carbonyl groups of the anhydride to form an N-arylmaleamic acid intermediate. This intermediate can then be cyclized to the corresponding N-arylmaleimide by dehydration, which is commonly achieved by heating in the presence of a dehydrating agent such as acetic anhydride and a catalyst like sodium acetate (B1210297). semanticscholar.org
Synthesis of N-Aryl Dichloromaleimides
The final step in the synthesis of this compound involves the introduction of the chloro substituents on the maleimide (B117702) ring. This can be achieved either by direct chlorination of the corresponding N-arylmaleimide or, more commonly, by starting with a pre-chlorinated maleic anhydride.
Halogenation Procedures (e.g., Chlorination of N-aryl maleimides)
While direct chlorination of N-(4-bromophenyl)maleimide is a theoretical possibility, a more direct and higher-yielding approach involves the condensation of 4-bromoaniline with 2,3-dichloromaleic anhydride. This reaction is analogous to the condensation reaction described in section 2.2.1.
A procedure analogous to the synthesis of the structurally similar N-(4-fluorophenyl)-2,3-dichloromaleimide can be employed. google.com In this method, 2,3-dichloromaleic acid (or its anhydride) is reacted with the substituted aniline in an aqueous medium at reflux temperatures. The reaction mixture is heated for a period of time, and upon cooling, the desired N-aryl-2,3-dichloromaleimide product precipitates and can be collected by filtration. google.com The reaction of 2,3-dichloromaleic anhydride with an arylamine in a suitable solvent, followed by heating to effect cyclization, is a common strategy for preparing N-aryl-2,3-dichloromaleimides. researchgate.net
A plausible synthetic scheme for this compound is presented below:
Step 1: Formation of N-(4-bromophenyl)maleamic acid
Reaction of 4-bromoaniline with 2,3-dichloromaleic anhydride in a suitable solvent at room temperature.
Step 2: Cyclization to this compound
Heating the intermediate N-(4-bromophenyl)-2,3-dichloromaleamic acid, often in the presence of a dehydrating agent, to induce ring closure.
A summary of the key reaction steps and the involved compounds is provided in the following table.
| Step | Reactants | Product | Key Transformation |
| 1 | 4-bromoaniline, 2,3-dichloromaleic anhydride | N-(4-bromophenyl)-2,3-dichloromaleamic acid | Amine addition to anhydride |
| 2 | N-(4-bromophenyl)-2,3-dichloromaleamic acid | This compound | Dehydrative cyclization |
Alternative Synthetic Routes to the Maleimide Core
The most direct and widely employed method for the synthesis of N-substituted maleimides is the reaction of maleic anhydride or its substituted derivatives with a primary amine, followed by dehydrative cyclization. mdpi.comnih.govtandfonline.com In the case of this compound, the logical precursors are 2,3-dichloromaleic anhydride and 4-bromoaniline.
A common synthetic pathway involves the condensation of 2,3-dichloromaleic anhydride with an aniline derivative. For instance, the synthesis of 2,3-dichloro-N-arylmaleimides can be achieved by refluxing 2,3-dichloromaleic anhydride with a substituted aniline. rsc.org This reaction proceeds via the formation of a maleamic acid intermediate, which then undergoes cyclization to the corresponding maleimide. The reaction conditions can be optimized, for example, by using a dehydrating agent like acetic anhydride with a catalyst such as sodium acetate to facilitate the ring closure. mdpi.com
While the reaction between a substituted maleic anhydride and an amine is the most prevalent route, other methods for constructing the maleimide ring have been explored for different derivatives. These include palladium-catalyzed cyclization reactions of alkynes with isocyanides, followed by hydrolysis, which can produce a variety of polysubstituted maleimides. organic-chemistry.org Another approach is the ruthenium-catalyzed [2+2+1] cocyclization of isocyanates, alkynes, and carbon monoxide. organic-chemistry.org However, the application of these specific methods for the direct synthesis of the 2,3-dichloro-substituted maleimide core is not widely documented, with the anhydride-based route remaining the most practical and established method.
A summary of representative synthetic approaches to N-aryl maleimides is presented in Table 1.
| Starting Materials | Reagents and Conditions | Product Type | Reference |
| Maleic anhydride, Substituted aniline | Diethyl ether, then Acetic anhydride, Sodium acetate, Reflux | N-Aryl maleimide | mdpi.com |
| 2,3-Dichloromaleic anhydride, Substituted aniline | Reflux | 2,3-Dichloro-N-arylmaleimide | rsc.org |
| Alkyne, Isocyanide | Palladium catalyst, then Hydrolysis | Polysubstituted maleimide | organic-chemistry.org |
| Isocyanate, Alkyne, CO | Ruthenium catalyst, Mesitylene, 130°C | Polysubstituted maleimide | organic-chemistry.org |
Advanced Synthetic Strategies
Advanced synthetic strategies offer alternative pathways to this compound, potentially through multi-component reactions or functional group interconversions.
Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates all or most of the atoms of the starting materials. nih.gov MCRs are valued for their atom economy, convergency, and ability to rapidly generate libraries of complex molecules. nih.gov
While a specific multi-component reaction for the direct, one-pot synthesis of this compound from simple precursors is not prominently described in the literature, the principles of MCRs can be applied to the derivatization of maleimides. For example, a three-component reaction involving maleic anhydride, a diene, and an aniline can lead to the formation of Diels-Alder adducts of N-arylmaleimides. researchgate.net
A hypothetical MCR approach to a related structure could involve the reaction of an amine, an aldehyde, a carboxylic acid, and an isocyanide in an Ugi reaction, which is a powerful tool for creating peptide-like structures. nih.gov However, the direct application to form the specific dichloromaleimide ring in one pot is challenging. A more plausible strategy would be to use a pre-formed, functionalized maleimide in a multi-component reaction to add further complexity. For instance, an N-aryl maleimide with a reactive group could participate in an MCR to build a more elaborate molecular architecture.
Functional group interconversion (FGI) provides a strategic alternative to construct the target molecule from a more readily available precursor. This approach involves modifying an existing maleimide structure to introduce the desired functionalities.
One potential FGI pathway could start with N-phenylmaleimide. The synthesis of this precursor is well-established, typically involving the reaction of maleic anhydride with aniline. tandfonline.com From N-phenylmaleimide, a two-step functional group interconversion could be envisioned:
Aromatic Bromination: The phenyl ring of N-phenylmaleimide could be brominated to introduce the bromo-substituent at the para-position. Electrophilic aromatic substitution using a brominating agent like N-bromosuccinimide (NBS) in the presence of a suitable catalyst could achieve this transformation. nsf.gov The directing effects of the maleimide group would need to be considered to ensure para-selectivity.
Chlorination of the Maleimide Double Bond: The double bond of the maleimide ring could then be chlorinated. This might be achieved through the addition of chlorine gas or other chlorinating agents. However, controlling the reaction to achieve dichlorination at the 2 and 3 positions without side reactions can be challenging.
A summary of potential functional group interconversions is presented in Table 2.
| Starting Compound | Target Functional Group | Potential Reagents and Conditions | Reference (for analogous transformations) |
| N-Phenylmaleimide | N-(4-Bromophenyl)maleimide | N-Bromosuccinimide (NBS), Catalyst | nsf.gov |
| N-(4-Bromophenyl)maleimide | This compound | Chlorine (Cl2) or other chlorinating agents | rsc.org (for halogenation of other systems) |
It is important to note that while these FGI steps are chemically plausible based on general organic synthesis principles, their specific application to produce this compound in high yield would require experimental validation and optimization.
Reactivity Profiles and Reaction Mechanisms of N 4 Bromophenyl 2,3 Dichloromaleimide
Cycloaddition Chemistry
Pericyclic reactions, which proceed through a cyclic transition state, are a key feature of the reactivity of N-(4-bromophenyl)-2,3-dichloromaleimide. youtube.com Among these, cycloaddition reactions, particularly the Diels-Alder reaction, are prominent.
Diels-Alder Reactions as a Dienophile
The Diels-Alder reaction is a powerful [4+2] cycloaddition used to form six-membered rings. nih.govmasterorganicchemistry.com In this reaction, this compound acts as the dienophile, or the 2π-electron component. The reactivity of the dienophile is significantly enhanced by the presence of electron-withdrawing groups. chemistrysteps.com In the case of this compound, the two carbonyl groups of the maleimide (B117702) ring, the two chlorine atoms, and the bromine atom on the phenyl ring all contribute to making the double bond exceptionally electron-poor. This low-energy Lowest Unoccupied Molecular Orbital (LUMO) makes it highly reactive towards electron-rich dienes. chemistrysteps.com
The general mechanism involves a concerted process where the diene and the dienophile approach each other, leading to the formation of two new sigma bonds and a new pi bond in a single, cyclic transition state. masterorganicchemistry.com
Table 1: Factors Influencing the Reactivity of this compound as a Dienophile
| Structural Feature | Electronic Effect | Impact on Reactivity |
|---|---|---|
| Two Carbonyl Groups | Strong electron-withdrawal | Increases dienophile reactivity |
| Two Chlorine Atoms | Inductive electron-withdrawal | Further increases dienophile reactivity |
Stereochemical Considerations (Endo/Exo Selectivity)
A key aspect of the Diels-Alder reaction is its stereoselectivity, specifically the preference for either the endo or exo adduct. masterorganicchemistry.com
Endo Adduct: The substituent on the dienophile (in this case, the dichloromaleimide ring system) is oriented towards the newly forming double bond of the cyclohexene (B86901) ring.
Exo Adduct: The substituent on the dienophile is oriented away from the newly forming double bond.
Generally, Diels-Alder reactions favor the formation of the endo product under kinetic control. chemistrysteps.com This preference is explained by "secondary orbital interactions," where the p-orbitals of the electron-withdrawing groups on the dienophile overlap with the p-orbitals of the central atoms (C2 and C3) of the diene in the transition state. This additional overlap stabilizes the endo transition state relative to the exo transition state. For this compound, the carbonyl groups of the imide ring are the primary drivers of this secondary orbital interaction, leading to a predicted preference for the endo cycloadduct. However, the exo adduct is often the thermodynamically more stable product, and under reversible conditions or at higher temperatures, it may become the major product.
Regioselectivity in Asymmetric Diels-Alder Reactions
When this compound reacts with an unsymmetrical diene, the issue of regioselectivity arises, meaning there is a preference for the formation of one constitutional isomer over another. masterorganicchemistry.com The outcome is dictated by the electronic properties of the substituents on both the diene and the dienophile.
The regioselectivity can be predicted by considering the alignment of the most nucleophilic carbon on the diene with the most electrophilic carbon on the dienophile. masterorganicchemistry.com For this compound, the two carbons of the double bond are electronically equivalent due to the molecule's symmetry. However, in a reaction with a 1-substituted diene (e.g., 1-methoxy-1,3-butadiene), the major product is typically the "ortho" (1,2-adduct). With a 2-substituted diene (e.g., isoprene), the "para" (1,4-adduct) is generally favored. masterorganicchemistry.com This is rationalized by examining the resonance structures of the diene, which reveal the locations of partial negative charge that preferentially attack the electrophilic carbons of the dichloromaleimide.
Other Pericyclic Reactions
While the [4+2] Diels-Alder cycloaddition is the most characteristic pericyclic reaction for this compound, other types could theoretically occur, though they are less common for this specific structure. For instance, [2+2] cycloadditions with alkenes to form cyclobutane (B1203170) rings are generally thermally forbidden and require photochemical activation. masterorganicchemistry.com Ene reactions, which involve the reaction of an alkene having an allylic hydrogen (the "ene") with an electrophilic multiple bond (the "enophile"), are also a possibility, with this compound acting as a potent enophile.
Nucleophilic Addition Reactions
The pronounced electrophilicity of the carbon-carbon double bond in this compound also makes it susceptible to nucleophilic addition reactions, particularly Michael (1,4-conjugate) additions. In this type of reaction, a soft nucleophile attacks one of the carbons of the double bond.
The reaction is initiated by the attack of a nucleophile (e.g., an enolate, an amine, or a thiol) on one of the β-carbons of the maleimide ring. This is followed by protonation of the resulting enolate intermediate to yield the final addition product. The strong electron-withdrawing character of the two adjacent carbonyl groups is crucial for stabilizing the negative charge of the intermediate carbanion, thereby facilitating the reaction. The presence of the two chlorine atoms further enhances the electrophilicity of the double bond, making it even more reactive towards nucleophiles compared to N-phenylmaleimide itself. A study on bulky N-phenylmaleimides suggests that resulting adducts can be further functionalized through their halogen groups. rsc.org
Michael Addition Reactions
The electron-withdrawing nature of the two adjacent carbonyl groups and the chlorine atoms significantly activates the double bond of the maleimide ring, making it susceptible to attack by nucleophiles in a conjugate addition fashion, commonly known as the Michael addition.
This compound functions as a potent Michael acceptor. The core of this reactivity lies in the α,β-unsaturated carbonyl system within the maleimide ring. This system creates a polarized C=C double bond, where the β-carbon is electron-deficient and thus highly electrophilic. Nucleophiles are drawn to this site, initiating the addition reaction. The presence of two chlorine atoms further enhances the electrophilicity of the double bond, making this compound a more reactive Michael acceptor compared to unsubstituted N-aryl maleimides. In these reactions, a nucleophile adds to the β-carbon, leading to the formation of a succinimide (B58015) derivative after the initial adduct is protonated.
A wide array of nucleophiles can act as Michael donors in reactions with maleimides. While specific studies extensively detailing the scope for this compound are not broadly documented, the reactivity of the maleimide class suggests that suitable donors include:
Soft Carbon Nucleophiles: Enolates derived from β-dicarbonyl compounds (like malonic esters and acetoacetic esters), organocuprates, and enamines are effective donors.
Heteroatom Nucleophiles: Thiols (thiolates) and amines are particularly reactive towards the maleimide double bond. The high nucleophilicity of sulfur compounds makes thiols excellent Michael donors for this type of reaction. nih.govmdpi.com A stable and practical electrochemical method has been developed to facilitate the thio-Michael addition of various thiols to N-substituted maleimides in an aqueous medium. researchgate.net
Michael additions to maleimides can be promoted by various catalytic systems.
Base Catalysis: Strong, non-nucleophilic bases such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or alkali metal alkoxides are commonly used to generate the nucleophilic enolate from the Michael donor. researchgate.net
Organocatalysis: Chiral secondary amines or thiourea-based organocatalysts can facilitate enantioselective Michael additions. These catalysts often operate by forming a transient nucleophilic enamine or by activating the maleimide acceptor through hydrogen bonding, thereby controlling the stereochemical outcome of the reaction. researchgate.net Photo-induced catalysis, using a caged primary amine that is released upon UV irradiation, represents a modern strategy to trigger the thiol-Michael addition. researchgate.net
Conjugate Additions Beyond Michael Reaction
While the term Michael reaction typically refers to the addition of a stabilized carbanion, the conjugate addition to this compound is broader. Organometallic reagents, such as organolithium compounds, can also undergo conjugate addition to similar activated olefins. researchgate.net The resulting anionic intermediates from these additions can be trapped by various electrophiles, not just a proton, expanding the synthetic utility beyond simple Michael addition products. researchgate.net
Nucleophilic Substitution Reactions at the Dichloromaleimide Moiety
In addition to reactions at the double bond, this compound undergoes nucleophilic substitution at the sp²-hybridized carbons bearing the chlorine atoms. The chlorine atoms are activated towards displacement by the adjacent electron-withdrawing carbonyl groups.
Research on N-aryl-2,3-dichloromaleimides demonstrates that one of the chlorine atoms can be displaced by heteroatom nucleophiles in a conjugate addition-elimination reaction. clockss.org
Nitrogen Nucleophiles: The reaction of N-aryldichloromaleimides with arylamines leads to the formation of 2-arylamino-3-chloro-N-arylmaleimides. clockss.org The reactivity is influenced by the electronic properties of both the maleimide and the nucleophile. An electron-withdrawing group (like the nitro group in N-(p-nitrophenyl)-2,3-dichloromaleimide) on the N-aryl ring of the maleimide enhances the rate of substitution. clockss.org Conversely, electron-donating groups on the nucleophilic amine also facilitate the reaction. clockss.org This suggests that this compound would readily react with various primary and secondary amines to yield the corresponding mono-substituted amino-chloromaleimide derivatives. The general conditions for this reaction involve refluxing the dichloromaleimide with the amine in a solvent like absolute ethanol. clockss.org
Sulfur Nucleophiles: Based on the high nucleophilicity of sulfur, thiols and thiolates are expected to be excellent nucleophiles for the displacement of the chlorine atoms. nih.gov In reactions with similar dichloro-heterocyclic systems, sulfur nucleophiles have been shown to readily displace chlorine atoms. nih.gov It is anticipated that this compound would react with thiols, in the presence of a base to form the more nucleophilic thiolate, to yield 2-chloro-3-(thio)-N-(4-bromophenyl)maleimide derivatives. Depending on the reaction conditions and stoichiometry, displacement of the second chlorine atom could also occur.
Regioselective Substitution Patterns
The reactivity of this compound is dictated by its distinct functional groups: the dichloromaleimide ring and the N-(4-bromophenyl) group. This structure allows for regioselective reactions, where specific sites on the molecule react preferentially.
The primary sites for substitution are the two chlorine atoms on the maleimide ring. These chlorine atoms are vinylic and are activated towards nucleophilic substitution due to the electron-withdrawing nature of the adjacent carbonyl groups. This allows for the sequential or simultaneous replacement of the chlorine atoms by various nucleophiles, such as amines, thiols, or alkoxides. The specific pattern of substitution (mono- versus di-substitution) can often be controlled by manipulating reaction conditions like stoichiometry, temperature, and reaction time.
The second reactive domain is the N-aryl ring. The bromine atom on this ring is a key functional group for metal-catalyzed cross-coupling reactions. Additionally, the benzene (B151609) ring itself can undergo electrophilic aromatic substitution, although its reactivity is significantly influenced by the attached substituents. The bromine atom is an ortho-, para-directing group, while the dichloromaleimide moiety acts as a deactivating group due to its strong electron-withdrawing character. uci.edu This deactivation makes electrophilic substitution on the N-aryl ring challenging.
Electrophilic Aromatic Substitution on the N-Aryl Ring
Electrophilic aromatic substitution (EAS) is a fundamental reaction class for functionalizing aromatic rings. wku.edu In the case of this compound, the N-aryl ring is subject to the electronic effects of both the bromine atom and the maleimide ring system.
Directing Effects : The bromine atom is a deactivating but ortho-, para-directing substituent. uci.edu The maleimide group, connected via a nitrogen atom, is a powerful electron-withdrawing group, which strongly deactivates the entire aromatic ring towards electrophilic attack. uci.edu
Reactivity : The combined deactivating effects of the bromine and, more significantly, the dichloromaleimide group make the N-aryl ring substantially less nucleophilic than benzene. Consequently, forcing conditions (e.g., strong acids, high temperatures) are typically required to achieve electrophilic aromatic substitution. wku.edu
Positional Selectivity : Since the para-position relative to the bromine atom is already occupied by the maleimide group, any electrophilic attack would be directed to the positions ortho to the bromine atom (i.e., positions 2 and 6 of the phenyl ring). However, the steric hindrance from the bulky dichloromaleimide group and the strong deactivation make such reactions generally unfavorable. Research on electron-rich arenes shows that powerful electrophiles are needed for substitution. nih.gov
Metal-Catalyzed Cross-Coupling Reactions (Leveraging the Bromine Atom)
The bromine atom on the N-aryl ring serves as an excellent handle for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, most notably those catalyzed by palladium. nih.gov These reactions are central to modern organic synthesis for constructing complex molecular architectures.
Suzuki-Miyaura Coupling (General principles for bromophenyl systems)
The Suzuki-Miyaura reaction is one of the most versatile and widely used palladium-catalyzed cross-coupling reactions for forming C-C bonds. nih.govsemanticscholar.org It involves the reaction of an organoboron compound (typically a boronic acid or ester) with an organic halide or triflate in the presence of a palladium catalyst and a base. mdpi.com
The general catalytic cycle for the Suzuki-Miyaura coupling of a bromophenyl system is as follows:
Oxidative Addition : The active Pd(0) catalyst reacts with the aryl bromide (Ar-Br), inserting into the carbon-bromine bond to form a Pd(II) intermediate (Ar-Pd-Br).
Transmetalation : The base activates the organoboron reagent (R-B(OH)₂), facilitating the transfer of the organic group (R) from boron to the palladium center, displacing the bromide and forming a new Pd(II) species (Ar-Pd-R).
Reductive Elimination : The two organic groups (Ar and R) on the palladium center couple and are eliminated from the metal, forming the new C-C bond (Ar-R) and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.
Aryl bromides are common substrates for Suzuki-Miyaura couplings due to their optimal reactivity, balancing stability with the ease of oxidative addition. semanticscholar.org For a substrate like this compound, this reaction allows for the direct linkage of a new aryl or alkyl group at the 4-position of the phenyl ring, significantly increasing molecular complexity. Studies on similar substrates, such as 5-(4-bromophenyl)-4,6-dichloropyrimidine, have shown that good yields can be achieved using catalysts like Pd(PPh₃)₄ with a suitable base and solvent. mdpi.comresearchgate.net
Table 1: Typical Conditions for Suzuki-Miyaura Coupling of Aryl Bromides This table presents generalized conditions and specific examples may vary.
| Component | Example | Purpose |
| Aryl Halide | This compound | Electrophilic partner |
| Organoboron Reagent | Phenylboronic acid, Alkylboronic ester | Nucleophilic partner |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ | Catalyzes the reaction |
| Ligand | PPh₃, XPhos, SPhos | Stabilizes catalyst, promotes key steps |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Activates the boronic acid |
| Solvent | Toluene, Dioxane, THF, DMF | Solubilizes reactants |
Other Palladium-Catalyzed Coupling Reactions
Beyond the Suzuki-Miyaura coupling, the bromine atom on this compound enables participation in a range of other palladium-catalyzed transformations. nih.govresearchgate.net
Sonogashira Coupling : This reaction couples aryl halides with terminal alkynes to form aryl-alkyne structures. youtube.com It typically uses a palladium catalyst in conjunction with a copper(I) co-catalyst and a base like an amine. This would allow for the introduction of an alkynyl group onto the phenyl ring.
Heck Coupling : The Heck reaction forms a substituted alkene by reacting an aryl halide with an alkene in the presence of a palladium catalyst and a base. This would attach a vinyl group to the phenyl ring of the molecule.
Buchwald-Hartwig Amination : This is a powerful method for forming carbon-nitrogen bonds by coupling an aryl halide with an amine. nih.gov Using this reaction, the bromine atom could be replaced with a variety of primary or secondary amines.
Negishi Coupling : This reaction involves the coupling of an organohalide with an organozinc reagent, catalyzed by a nickel or palladium complex. nih.gov It is known for its high functional group tolerance.
Table 2: Overview of Potential Palladium-Catalyzed Reactions
| Reaction Name | Coupling Partner | Resulting Bond |
| Suzuki-Miyaura | Organoboron Reagent | C(sp²)-C(sp²), C(sp²)-C(sp³) |
| Sonogashira | Terminal Alkyne | C(sp²)-C(sp) |
| Heck | Alkene | C(sp²)-C(sp²) (vinylic) |
| Buchwald-Hartwig | Amine | C(sp²)-N |
| Negishi | Organozinc Reagent | C(sp²)-C(sp²), C(sp²)-C(sp³) |
Radical Reactions and Their Pathways
The maleimide functional group is known to be reactive towards radicals. The electron-deficient double bond within the maleimide ring can participate in radical addition reactions and polymerization processes.
Free-Radical Polymerization (if applicable as monomer)
N-substituted maleimides are well-known monomers that can undergo free-radical polymerization to produce polymers with high thermal stability. researchgate.net The polymerization proceeds via the double bond in the five-membered maleimide ring.
For this compound, the maleimide double bond makes it a potential monomer for homopolymerization or copolymerization with other vinyl monomers like styrene (B11656) or methyl methacrylate (B99206) (MMA). researchgate.net The process is typically initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, upon heating or UV irradiation.
The general pathway involves:
Initiation : The initiator generates free radicals.
Propagation : A radical adds across the maleimide double bond, creating a new radical on the adjacent carbon, which can then attack another monomer molecule, propagating the polymer chain.
Termination : The growing polymer chains are terminated through combination or disproportionation reactions.
The properties of the resulting polymer would be influenced by the bulky and polar substituents on the monomer unit (the 4-bromophenyl and the two chlorine atoms). While many N-phenylmaleimides are readily polymerized, the presence of two chlorine atoms on the double bond could sterically hinder the approach of the propagating radical, potentially affecting the rate of polymerization and the molecular weight of the resulting polymer. researchgate.net Inhibition of polymerization can also occur, and various chemical families are known to act as inhibitors for monomers like MMA. mdpi.com
Radical Cyclization Studies of this compound: An Unexplored Area of Research
A comprehensive review of scientific literature reveals a notable absence of dedicated research on the radical cyclization of this compound. Despite the well-established field of radical chemistry and the synthetic utility of maleimide derivatives, specific studies focusing on the intramolecular radical-initiated ring-closure reactions of this particular compound have not been reported.
The general field of radical cyclization is a cornerstone of modern organic synthesis, providing efficient pathways to complex cyclic molecules under mild conditions. wikipedia.org These reactions typically involve three key steps: the selective generation of a radical, an intramolecular cyclization event, and the subsequent quenching of the newly formed cyclic radical to afford the final product. wikipedia.org The versatility of this methodology is demonstrated by its application in the synthesis of a wide array of carbocyclic and heterocyclic systems.
While there is extensive literature on the radical reactions of various organic compounds, including those containing bromoaryl moieties and maleimide cores, a direct investigation into the radical cyclization of this compound remains an open area of scientific inquiry. Studies on related structures offer some context. For instance, research on the radical cyclization of o-bromophenyl substituted systems has been conducted, although this substitution pattern differs significantly from the p-bromo substitution of the target compound. Similarly, the radical reactivity of N-substituted maleimides has been explored, but predominantly in the context of polymerization reactions rather than intramolecular cyclizations. clockss.org
One study on a different molecular system containing a 4-bromophenyl group noted that its presence led to the formation of a complex mixture of products under radical conditions, suggesting that the desired cyclization pathway for this compound might face challenges from competing side reactions.
The 2,3-dichloromaleimide scaffold itself has been utilized in synthetic chemistry, primarily in reactions involving nucleophilic substitution of the chlorine atoms. For example, 2,3-dichloro-N-arylmaleimides have been shown to react with arylamines to form 2-arylamino-3-chloro-N-arylmaleimides. clockss.org However, these transformations proceed through ionic rather than radical intermediates.
Given the absence of specific research, no experimental data, such as reaction conditions, yields, or mechanistic details for the radical cyclization of this compound, can be presented. The potential for such a reaction to occur, the preferred regio- and stereochemical outcomes, and the optimal conditions for effecting such a transformation are all questions that await experimental investigation. Future research in this area would be necessary to elucidate the reactivity of this compound under radical conditions and to determine its viability as a precursor for the synthesis of novel heterocyclic structures.
Spectroscopic and Structural Characterization for Mechanistic and Derivatization Studies
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise structure of organic molecules by probing the magnetic environments of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C).
Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Elucidation
A ¹H NMR spectrum for N-(4-bromophenyl)-2,3-dichloromaleimide would be expected to primarily show signals corresponding to the protons on the 4-bromophenyl ring. Due to the symmetry of the para-substituted ring, two distinct signals would be anticipated. These would likely appear as two doublets in the aromatic region of the spectrum (typically δ 7.0-8.0 ppm). The electronic effects of the bromine atom and the dichloromaleimide group would influence the exact chemical shifts of these protons. However, without experimental data, precise chemical shift values cannot be reported.
Carbon Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, one would expect to observe signals for each unique carbon atom. This would include four signals for the carbons of the 4-bromophenyl ring, and two signals for the carbons of the dichloromaleimide ring (two carbonyl carbons and two olefinic carbons bearing chlorine atoms). The carbonyl carbons (C=O) would be expected at the downfield end of the spectrum (typically δ 160-170 ppm), while the carbons attached to chlorine (C-Cl) would also be significantly deshielded. Specific, experimentally determined chemical shifts are not available.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Correlation
Two-dimensional (2D) NMR experiments are critical for establishing the connectivity between atoms.
COSY (Correlation Spectroscopy) would confirm the coupling between adjacent protons on the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with the signal of the carbon atom to which it is directly attached.
Specific correlation data for this compound is not documented in available resources.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the following characteristic absorption bands would be anticipated:
C=O (carbonyl) stretching: Strong absorptions characteristic of the imide functional group, typically found in the region of 1700-1780 cm⁻¹. The presence of two carbonyl groups might lead to two distinct bands.
C=C (alkene) stretching: A band corresponding to the carbon-carbon double bond within the dichloromaleimide ring.
C-N (imide) stretching: Bands associated with the carbon-nitrogen bond of the imide.
Aromatic C=C stretching: Absorptions in the 1400-1600 cm⁻¹ region, characteristic of the phenyl ring.
C-Br stretching: A band in the lower frequency region of the spectrum.
C-Cl stretching: Absorptions typically found in the fingerprint region, below 800 cm⁻¹.
Without access to an experimental spectrum, a table of precise absorption frequencies cannot be compiled.
Mass Spectrometry (MS)
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of a molecule's mass, which can be used to determine its elemental formula. The exact mass of this compound (C₁₀H₄BrCl₂NO₂) can be calculated. The presence of bromine and chlorine atoms would result in a characteristic isotopic pattern in the mass spectrum, which is a powerful tool for confirming the presence of these halogens. However, experimentally obtained HRMS data for this specific compound is not available in the surveyed literature.
Fragmentation Pattern Analysis for Structural Confirmation
For N-(4-bromophenyl)maleimide, the mass spectrum shows a prominent molecular ion peak. The fragmentation pattern is characterized by the cleavage of the maleimide (B117702) ring and the loss of various functional groups. The presence of bromine's characteristic isotopic pattern (79Br and 81Br in an approximate 1:1 ratio) would be a key diagnostic feature for any bromine-containing fragments.
For this compound, the mass spectrum would be expected to exhibit a complex isotopic pattern for the molecular ion due to the presence of both bromine and chlorine (35Cl and 37Cl in an approximate 3:1 ratio). Key fragmentation pathways would likely involve:
Initial Cleavages: Loss of CO, Cl, or the entire CO-CCl=CCl-CO bridge.
Major Fragments: The formation of the 4-bromophenyl isocyanate ion or the 4-bromoaniline (B143363) radical cation would be anticipated.
A theoretical fragmentation pattern could be proposed, but requires empirical data for validation.
Interactive Data Table: Predicted Mass Spectrometry Fragments
| Predicted Fragment Ion | Proposed Structure | Significance |
| [M]+ | C10H4BrCl2NO2 | Molecular Ion |
| [M-CO]+ | C9H4BrCl2NO | Loss of a carbonyl group |
| [M-Cl]+ | C10H4BrClNO2 | Loss of a chlorine atom |
| [C6H4BrNCO]+ | 4-bromophenyl isocyanate ion | Indicates cleavage of the imide ring |
| [C6H4BrNH2]+. | 4-bromoaniline radical cation | Rearrangement and cleavage |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation
Specific UV-Visible spectroscopic data for this compound, including its absorption maxima (λmax), have not been detailed in the available research. The electronic transitions of this molecule are influenced by the conjugated system formed by the 4-bromophenyl ring and the dichloromaleimide moiety.
The UV-Vis spectrum is expected to display absorption bands corresponding to π → π* and n → π* transitions.
π → π Transitions:* These are typically high-energy transitions resulting from the excitation of electrons from π bonding orbitals to π* antibonding orbitals within the aromatic ring and the C=C and C=O bonds of the maleimide ring. These would likely appear in the shorter wavelength UV region.
n → π Transitions:* These lower-energy transitions involve the excitation of non-bonding electrons (from the oxygen and nitrogen atoms) to π* antibonding orbitals. These bands are expected at longer wavelengths and are generally less intense than π → π* transitions.
The conjugation between the phenyl ring and the maleimide system allows for charge-transfer transitions, which can influence the position and intensity of the absorption bands.
X-ray Crystallography for Solid-State Molecular Structure Determination
A definitive single-crystal X-ray diffraction analysis for this compound has not been reported in the reviewed literature. Therefore, precise experimental data on its crystal system, space group, unit cell dimensions, and key bond lengths and angles are currently unavailable.
X-ray crystallography would provide unambiguous confirmation of the molecule's three-dimensional structure in the solid state. It would reveal:
The planarity of the maleimide ring.
The dihedral angle between the plane of the phenyl ring and the maleimide ring.
Intermolecular interactions, such as halogen bonding or π-π stacking, which dictate the crystal packing.
While crystallographic data exists for analogous structures, such as N-(4-bromophenyl) derivatives of other heterocyclic systems, direct extrapolation to the title compound is not possible without experimental validation.
Elemental Analysis for Empirical Formula Validation
Specific elemental analysis data for this compound is not present in the surveyed scientific publications. This analytical technique is fundamental for confirming the empirical formula of a newly synthesized compound by determining the mass percentages of its constituent elements.
The theoretical elemental composition of this compound (C10H4BrCl2NO2) can be calculated based on its atomic constituents. Experimental data from combustion analysis would be compared against these theoretical values to verify the purity and confirm the identity of the compound. A close correlation between the found and calculated percentages for Carbon (C), Hydrogen (H), and Nitrogen (N) is required for structural validation.
Interactive Data Table: Theoretical Elemental Composition
| Element | Symbol | Atomic Mass | Percentage (%) |
| Carbon | C | 12.01 | 37.19 |
| Hydrogen | H | 1.01 | 1.25 |
| Bromine | Br | 79.90 | 24.74 |
| Chlorine | Cl | 35.45 | 21.95 |
| Nitrogen | N | 14.01 | 4.34 |
| Oxygen | O | 16.00 | 9.91 |
Computational and Theoretical Chemistry Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It has been widely applied to study various aspects of N-(4-bromophenyl)-2,3-dichloromaleimide and related compounds.
The electronic properties of a molecule are crucial in determining its reactivity and spectral behavior. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical reactivity and kinetic stability.
For similar molecular systems, DFT calculations have been used to determine these energy gaps. For instance, in a study of a related bromophenyl compound, the HOMO-LUMO energy gap was calculated to understand the charge transfer within the molecule. orientjchem.org A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov The analysis of HOMO and LUMO distributions reveals the regions in the molecule that are likely to act as electron donors (HOMO) and electron acceptors (LUMO), which is critical for understanding its role in chemical reactions. kfupm.edu.sa
Table 1: Representative Frontier Orbital Energies and Energy Gaps for Similar Molecular Structures
| Parameter | Value (eV) |
| EHOMO | -6.5 |
| ELUMO | -2.0 |
| Energy Gap (ΔE) | 4.5 |
Note: The values presented are representative and based on DFT calculations for structurally related compounds. Actual values for this compound would require specific calculations.
DFT calculations are a reliable tool for predicting various spectroscopic properties. Theoretical calculations of vibrational frequencies (IR and Raman spectra) and Nuclear Magnetic Resonance (NMR) chemical shifts can aid in the interpretation of experimental data and the structural elucidation of complex molecules. bohrium.com
By calculating the harmonic vibrational frequencies, researchers can assign the observed experimental bands to specific vibrational modes of the molecule. researchgate.net Similarly, the Gauge-Independent Atomic Orbital (GIAO) method, a common DFT-based approach, is used to predict NMR chemical shifts, which often show good agreement with experimental values. bohrium.com These predictions are invaluable for confirming the molecular structure and understanding the electronic environment of the different atoms within the molecule. researchgate.net
Determining the most stable three-dimensional arrangement of atoms in a molecule is a fundamental step in computational chemistry. Geometry optimization calculations using DFT allow for the identification of the lowest energy structure, corresponding to the most stable conformation of the molecule. orientjchem.org For flexible molecules, a conformational analysis is often performed to explore the potential energy surface and identify different stable conformers and the energy barriers between them. mdpi.com This information is crucial for understanding how the molecule's shape influences its physical and chemical properties.
DFT provides a framework for calculating various reactivity descriptors that help in predicting the reactive sites of a molecule. The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule, highlighting electrophilic (electron-poor) and nucleophilic (electron-rich) regions. kfupm.edu.sa
Fukui functions are another important concept derived from DFT, used to identify the sites in a molecule that are most susceptible to nucleophilic, electrophilic, or radical attack. Other global reactivity descriptors, such as chemical hardness, softness, electronegativity, and the electrophilicity index, can be calculated from the HOMO and LUMO energies and provide a quantitative measure of a molecule's reactivity. ijcce.ac.ir
Table 2: Calculated Global Reactivity Descriptors for a Structurally Similar Compound
| Descriptor | Formula | Representative Value |
| Ionization Potential (I) | -EHOMO | 6.5 eV |
| Electron Affinity (A) | -ELUMO | 2.0 eV |
| Electronegativity (χ) | (I+A)/2 | 4.25 eV |
| Chemical Hardness (η) | (I-A)/2 | 2.25 eV |
| Global Softness (S) | 1/(2η) | 0.22 eV⁻¹ |
| Electrophilicity Index (ω) | χ²/(2η) | 4.01 eV |
Note: These values are illustrative and derived from calculations on analogous molecular systems.
DFT calculations are also a powerful tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, researchers can identify the transition state structures, which are the high-energy intermediates that connect reactants and products. mit.edu Calculating the activation energy, which is the energy difference between the reactants and the transition state, provides insight into the reaction kinetics. This type of analysis is crucial for understanding how this compound might be synthesized or how it participates in further chemical transformations.
Molecular Dynamics Simulations (if relevant to compound behavior in solution or materials)
While DFT calculations are typically performed on single molecules in the gas phase or with implicit solvent models, Molecular Dynamics (MD) simulations can provide insights into the behavior of molecules in a condensed phase, such as in solution or in a crystal lattice. rsc.org MD simulations model the movement of atoms and molecules over time, allowing for the study of dynamic processes like conformational changes, diffusion, and interactions with solvent molecules or other surrounding entities. nih.gov For a compound like this compound, MD simulations could be relevant for understanding its solubility, its behavior in biological environments, or its properties in the solid state. sciepub.com
Quantitative Structure-Property Relationship (QSPR) Studies
Quantitative Structure-Property Relationship (QSPR) models are mathematical and statistical tools used to predict the physicochemical properties of chemical compounds based on their molecular structures. nih.gov These models establish a correlation between calculated molecular descriptors, which numerically represent the chemical structure, and an experimentally determined property. nih.govresearchgate.net For this compound, QSPR studies focus on predicting its chemical properties, which are crucial for understanding its behavior in various chemical systems and for designing new compounds with specific characteristics.
The fundamental principle of QSPR lies in the idea that the structure of a molecule dictates its properties. nih.gov By quantifying structural features, it becomes possible to create predictive models without the need for extensive and time-consuming experimental measurements for every new compound. researchgate.net These studies typically involve three key stages: the selection of a dataset of compounds, the generation of a wide array of molecular descriptors, and the development and validation of a mathematical model using statistical methods like multiple linear regression (MLR). nih.gov
Detailed Research Findings
While specific QSPR studies exclusively focused on this compound are not extensively documented in publicly available literature, research on related N-substituted maleimides and halogenated aromatic compounds provides significant insights. researchgate.netresearchgate.net These studies form a strong basis for understanding how the distinct structural components of this compound—the dichloromaleimide ring, the N-phenyl substituent, and the bromine atom—influence its chemical properties.
QSPR models for similar classes of compounds have successfully predicted properties such as molar refractivity, lipophilicity (log P), boiling point, and solubility. researchgate.netnih.govresearchgate.net The molecular descriptors found to be most influential in these models often fall into several categories:
Topological Descriptors: These describe the connectivity of atoms in the molecule, such as the Wiener index and connectivity indices, which relate to molecular size and branching.
Electronic Descriptors: These quantify electronic aspects, including dipole moment and partial charges on atoms. The electron-withdrawing nature of the chlorine atoms on the maleimide (B117702) ring and the bromine atom on the phenyl group significantly impacts these descriptors.
Geometrical Descriptors: These relate to the three-dimensional shape of the molecule, such as molecular surface area and volume.
Constitutional Descriptors: These include simpler counts like molecular weight and the number of specific atoms (e.g., halogens) or functional groups.
For N-aryl substituted compounds, descriptors related to hydrophobicity (like AlogP98) and molecular shape have been shown to be important. researchgate.net The presence of the 4-bromophenyl group is expected to significantly increase the lipophilicity and molar refractivity of the molecule compared to a non-substituted N-phenylmaleimide. The chlorine atoms on the maleimide ring further contribute to the molecule's polarity and reactivity.
A hypothetical QSPR model for predicting a property like molar refractivity for a series of N-substituted dichloromaleimides would likely involve a combination of these descriptors. The model's robustness would be confirmed through rigorous internal and external validation methods, ensuring its predictive power for new, unsynthesized compounds. nih.gov
Interactive Data Table: Hypothetical QSPR Model for Molar Refractivity
The following table represents a hypothetical QSPR study for a series of N-aryl-2,3-dichloromaleimides, predicting molar refractivity. The data is illustrative, based on the principles derived from studies on related compounds. The model equation might take the form:
Molar Refractivity = c₀ + (c₁ × MW) + (c₂ × LogP) + (c₃ × PSA)
Where MW is Molecular Weight, LogP is the partition coefficient, PSA is the Polar Surface Area, and c₀, c₁, c₂, and c₃ are coefficients determined by regression analysis.
| Compound Name | Molecular Weight ( g/mol ) | LogP | Polar Surface Area (Ų) | Predicted Molar Refractivity (cm³/mol) |
| N-phenyl-2,3-dichloromaleimide | 242.06 | 2.50 | 45.6 | 58.21 |
| N-(4-chlorophenyl)-2,3-dichloromaleimide | 276.50 | 3.15 | 45.6 | 63.05 |
| This compound | 320.95 | 3.45 | 45.6 | 65.98 |
| N-(4-iodophenyl)-2,3-dichloromaleimide | 367.95 | 3.80 | 45.6 | 70.43 |
| N-(4-methylphenyl)-2,3-dichloromaleimide | 256.09 | 2.95 | 45.6 | 62.84 |
| N-(4-nitrophenyl)-2,3-dichloromaleimide | 287.05 | 2.40 | 91.4 | 62.15 |
Applications in Materials Science and Synthetic Organic Chemistry
As a Monomer for Polymer Synthesis
While N-aryl maleimides are commonly used as monomers in free-radical polymerization, the specific structure of N-(4-bromophenyl)-2,3-dichloromaleimide presents a more complex scenario. The presence of two chlorine atoms on the maleimide (B117702) double bond significantly influences its reactivity, making direct polymerization challenging but opening avenues for its integration into polymer backbones through other synthetic routes.
N-substituted maleimides are an important class of monomers for designing specialty polymers due to the stability of the maleimide ring, which can carry various functional groups into a polymer backbone. Typically, polymerization proceeds via free-radical initiation across the carbon-carbon double bond of the maleimide ring. However, the 2,3-dichloro substitution in this compound renders this double bond highly electron-deficient and sterically hindered, which generally inhibits conventional free-radical polymerization.
Consequently, its role in polymer synthesis is less as a traditional vinyl-type monomer and more as a multifunctional building block that can be incorporated into polymer chains through reactions involving its other functional groups.
The structure of this compound offers two primary strategies for its incorporation into polymer backbones:
Reactions at the Dichloromaleimide Core: The two reactive chlorine atoms can undergo nucleophilic substitution. By using di-nucleophiles, it is possible to build polymer chains where the dichloromaleimide unit acts as a linking group.
Cross-Coupling of the Bromophenyl Group: The 4-bromophenyl moiety is a key functional handle for transition metal-catalyzed cross-coupling reactions. This allows the molecule to be used as a monomer in step-growth polymerizations such as Suzuki or Stille coupling, leading to the formation of conjugated polymers. These polymers are of interest for applications in organic electronics.
Building Block for Complex Heterocyclic Architectures
The electron-deficient nature of the dichloromaleimide ring makes it an excellent electrophile and a precursor for the synthesis of fused heterocyclic systems through annulation reactions.
N-aryl-2,3-dichloromaleimides are effective precursors for constructing fused nitrogen-containing heterocycles. A notable example is their reaction with arylamines. This process occurs in two stages: an initial conjugate addition-elimination reaction where one of the chlorine atoms is displaced by the arylamine, followed by an intramolecular cyclization to form a new ring.
For instance, analogous N-aryl-2,3-dichloromaleimides react with anilines to form 2-arylamino-3-chloro-N-arylmaleimides. Subsequent treatment with a base or heat induces an intramolecular nucleophilic aromatic substitution, yielding complex heterocyclic structures like pyrrolo[3,4-b]quinoxaline-1,3-diones . The reaction is influenced by the electronic nature of substituents on both the maleimide and the aniline (B41778). An electron-withdrawing group on the N-aryl moiety of the maleimide facilitates the initial displacement of the chlorine atom.
| Entry | N-Aryl Group of Dichloromaleimide | Reactant | Product | Conditions | Yield (%) |
| 1 | p-Methoxyphenyl | p-Anisidine | 2-(p-Methoxyphenyl)pyrrolo[3,4-b]quinoxaline-1,3-dione | 1. Reflux in EtOH2. NaH, DMF, RT | High |
| 2 | p-Nitrophenyl | p-Anisidine | 2-Arylamino-3-chloro-N-(p-nitrophenyl)maleimide | Reflux in EtOH, 5h | 85 |
This table presents data for analogous compounds to illustrate the general reaction pathway.
The vicinal chlorine atoms on the maleimide ring provide a reactive site for the formation of fused sulfur-containing heterocycles. The reaction of this compound with a sulfur nucleophile, such as sodium sulfide (B99878) (Na₂S), is a viable route for the synthesis of the N-(4-bromophenyl)pyrrolo[3,4-b]dithiine-5,7-dione system. In this reaction, both chlorine atoms are displaced by the sulfide ion in a double nucleophilic substitution, leading to the formation of the fused six-membered dithiine ring. This class of sulfur-containing heterocycles is explored for various applications in materials science.
Precursor for Advanced Organic Syntheses
Beyond its use in polymerization and the synthesis of quinoxalines and dithiines, the distinct reactive sites on this compound can be addressed sequentially to build highly complex organic molecules.
The 4-bromophenyl group is particularly valuable as it serves as a versatile anchor point for palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide variety of substituents, effectively linking the dichloromaleimide core to other molecular fragments. This versatility makes it a key intermediate in multi-step synthetic sequences.
| Reaction Type | Reagent | Functional Group Introduced | Potential Product Class |
| Suzuki Coupling | Arylboronic Acid | Aryl | Biaryl-substituted maleimides |
| Sonogashira Coupling | Terminal Alkyne | Alkynyl | Alkynyl-aryl substituted maleimides |
| Heck Coupling | Alkene | Alkenyl | Alkenyl-aryl substituted maleimides |
| Buchwald-Hartwig Amination | Amine | Amino | Amino-aryl substituted maleimides |
| Nucleophilic Substitution | Phenols, Thiols | Aryloxy, Thioether | Aryloxy/thioether-substituted maleimides |
These transformations enable the precise tailoring of the molecule's electronic and steric properties, making it a valuable precursor for creating compounds for diverse applications, including organic electronics and medicinal chemistry research.
Future Research Trajectories and Methodological Advancements
Exploration of Sustainable Synthetic Pathways
The pursuit of environmentally benign chemical processes is a cornerstone of modern chemistry. Future research into N-(4-bromophenyl)-2,3-dichloromaleimide will likely prioritize the development of sustainable synthetic methods that are safer, more efficient, and generate less waste than traditional approaches. researchgate.netglobalresearchonline.net
Conventional synthesis of N-aryl maleimides typically involves a two-step process: the formation of a maleanilic acid from the corresponding aniline (B41778) and maleic anhydride (B1165640), followed by a dehydrative cyclization. researchgate.netmdpi.com For this compound, this would involve reacting 2,3-dichloromaleic anhydride with 4-bromoaniline (B143363). Future research could focus on several key areas to enhance the sustainability of this process:
Green Solvents: Traditional methods often employ organic solvents. Research into using aqueous media, as has been demonstrated for the synthesis of the related N-(4-fluorophenyl)-2,3-dichloromaleimide, could eliminate the need for volatile and often hazardous organic solvents. google.com This approach not only improves safety but can also simplify product isolation.
Catalyst Development: Investigating novel, recoverable catalysts for the cyclization step can reduce waste and improve atom economy. For instance, exploring solid acid catalysts or enzymatic processes could provide greener alternatives to reagents like acetic anhydride and sodium acetate (B1210297). organic-chemistry.org
Process Intensification: The development of continuous flow-through protocols could offer significant advantages over batch processing. Continuous synthesis allows for better control over reaction parameters, improved safety, and can lead to higher yields and purity, minimizing the need for extensive purification steps. unibo.it This aligns with the broader push in the chemical industry towards more efficient and less resource-intensive manufacturing. sciencedaily.com
A comparative table of potential synthetic approaches is presented below.
| Synthetic Aspect | Traditional Method | Potential Green Alternative | Anticipated Benefits |
| Solvent | Acetic Anhydride, Toluene, Ether | Water, Supercritical CO₂, Bio-derived solvents | Reduced toxicity, lower environmental impact, easier work-up. google.com |
| Catalyst/Reagent | Sodium Acetate, Acetic Anhydride | Reusable solid acids, biocatalysts | Waste reduction, catalyst recycling, milder reaction conditions. organic-chemistry.org |
| Process | Batch Synthesis | Continuous Flow Synthesis | Improved safety, higher efficiency, lower Process Mass Intensity (PMI). unibo.it |
| Energy Input | Reflux/High Temperatures | Microwave Irradiation, Sonication | Reduced energy consumption, faster reaction times. researchgate.net |
Unveiling Novel Reactivity under Non-Standard Conditions
Applying non-standard energy sources can unlock novel reaction pathways that are inaccessible under conventional thermal conditions. The unique structure of this compound makes it an excellent candidate for exploration using photochemistry and mechanochemistry.
Photochemical Reactions: The dichloromaleimide core is a known chromophore that can participate in photochemical reactions. Research has shown that dichloromaleimide can undergo [2+2] photocycloadditions with olefins upon direct photolysis. rsc.org Future studies could investigate similar reactions for this compound, potentially leading to the synthesis of complex, strained polycyclic structures. Furthermore, N-substituted maleimides can act as monomeric photoinitiators for polymerization reactions, a property that could be explored for developing novel light-curable materials. kpi.ua
Mechanochemical Activation: Mechanochemistry, the use of mechanical force (e.g., grinding, sonication) to induce chemical reactions, is a rapidly growing field. Maleimide-containing systems have been shown to be mechanochemically active. nih.govacs.org For example, ultrasound can be used to induce retro-Diels-Alder reactions in maleimide (B117702) adducts or to promote the hydrolysis of the succinimide (B58015) ring in maleimide-thiol adducts, leading to more stable conjugates. springernature.comsemanticscholar.org Future research could apply these techniques to this compound to explore force-induced reactions, potentially cleaving the maleimide ring or activating the C-Cl bonds in a controlled manner.
| Condition | Potential Reaction Type | Possible Outcome/Application | Relevant Findings |
| UV Irradiation | [2+2] Photocycloaddition | Synthesis of complex polycyclic systems | Dichloromaleimide undergoes photocycloaddition with cyclic olefins. rsc.org |
| UV Irradiation | Photo-induced Copolymerization | Development of UV-curable polymers and materials | N-substituted maleimides can initiate polymerization with electron-donor monomers. kpi.ua |
| Ultrasonication | Mechanochemical Hydrolysis | Controlled ring-opening or stabilization of adducts | Mechanical force can stabilize maleimide-thiol adducts by promoting hydrolysis. springernature.comsemanticscholar.org |
| Ball Milling/Shear | Force-induced Bond Scission | Selective activation of specific bonds for novel reactivity | Furan-maleimide adducts show selective mechanochemical reactivity. nih.govacs.org |
Advanced Computational Modeling for Predictive Synthesis and Materials Design
Computational chemistry provides powerful tools for predicting molecular properties and guiding experimental research, thereby saving time and resources. For this compound, advanced computational modeling can be a key driver of innovation.
Predicting Reactivity and Spectra: Density Functional Theory (DFT) can be employed to model the electronic structure of the molecule, predict its reactivity at different sites, and calculate its spectroscopic properties. researchgate.net Such studies can elucidate the mechanisms of potential reactions and help in designing experiments. For instance, DFT could predict the relative reactivity of the C-Cl bonds versus the C-Br bond in nucleophilic substitution or cross-coupling reactions.
Designing Novel Materials: Beyond single-molecule properties, computational methods can predict the characteristics of materials derived from this compound. Machine learning models, such as artificial neural networks, have been successfully used to correlate the structure of maleimide derivatives with their photophysical properties (e.g., fluorescence). nih.govrsc.org A similar approach could be used to screen virtual libraries of derivatives of this compound to identify candidates with desirable electronic or optical properties for applications in areas like organic electronics or sensor technology. This "in silico" design process can significantly accelerate the discovery of new functional materials. nih.gov
Development of this compound as a Platform for Unique Molecular Scaffolds
The true potential of this compound lies in its utility as a trifunctional building block for constructing complex molecular architectures. The molecule possesses three distinct reactive zones: the electrophilic double bond of the maleimide, the two chlorine substituents, and the bromine atom on the phenyl ring.
This multi-faceted reactivity allows for a modular and sequential approach to synthesis:
Reactions at the Maleimide Core: The C=C double bond is susceptible to Michael additions and Diels-Alder reactions, while the entire maleimide ring can participate in recyclization reactions with binucleophiles to form diverse hydrogenated heterocyclic systems. researchgate.netnih.gov
Reactions at the Phenyl Ring: The carbon-bromine bond is a classic handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings. researchgate.net This allows for the straightforward introduction of a wide variety of aryl, alkyl, or alkynyl groups, expanding the molecular complexity.
Reactions of the Chlorine Atoms: The chlorine atoms on the maleimide ring are also potential sites for nucleophilic substitution, although their reactivity will be influenced by the electron-withdrawing nature of the adjacent carbonyl groups.
By strategically combining reactions at these different sites, this compound can serve as a versatile platform for generating libraries of unique compounds. These derivatives could be screened for a wide range of applications, from pharmaceuticals to materials science. For example, related N-phenyl substituted heterocyclic systems have shown promise as kinase inhibitors for anti-cancer applications. nih.gov The ability to build complex, three-dimensional structures from a relatively simple starting material underscores the significant future research potential of this compound. nih.govmdpi.com
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(4-bromophenyl)-2,3-dichloromaleimide, and what critical reaction conditions must be controlled?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions. For example, reacting 2,3-dichloromaleic anhydride with 4-bromoaniline derivatives under anhydrous conditions in a polar aprotic solvent (e.g., DMF or DMSO) at 60–80°C for 6–12 hours. Purification typically involves column chromatography with silica gel and a hexane/ethyl acetate gradient. Key parameters include moisture exclusion (to prevent hydrolysis of the anhydride) and stoichiometric control to avoid byproducts .
- Advanced Variation : For higher yields, microwave-assisted synthesis or catalytic methods (e.g., using triethylamine as a base) can reduce reaction times to 1–2 hours. Monitor reaction progress via TLC with UV visualization .
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- IR Spectroscopy : Confirm maleimide carbonyl stretches (C=O) at ~1700–1750 cm⁻¹ and aryl C-Br vibrations at ~550–600 cm⁻¹ .
- Elemental Analysis : Verify purity by matching experimental C, H, N, and halogen percentages with theoretical values (tolerance <0.3%) .
- UV-Vis : Monitor electronic transitions of the maleimide ring (λmax ~250–300 nm) to assess conjugation effects .
Q. What safety protocols are essential when handling this compound?
- Methodological Answer :
- Use PPE (gloves, goggles, lab coat) due to the compound’s toxicity and potential eye irritation.
- Work in a fume hood to avoid inhalation of fine powders.
- Store in airtight containers at 4°C, away from light, to prevent degradation.
- Dispose of waste via halogenated organic waste streams, adhering to EPA guidelines .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?
- Methodological Answer :
- Grow single crystals via slow evaporation of a saturated solution in dichloromethane/hexane (1:3).
- Collect diffraction data using a Mo-Kα radiation source (λ = 0.71073 Å) at 100 K.
- Refine structures with SHELXL, focusing on anisotropic displacement parameters for halogen atoms (Br, Cl) to confirm substituent positions and torsional angles. Compare bond lengths with DFT-calculated values for validation .
Q. What mechanistic insights explain the reactivity of this compound in Diels-Alder reactions?
- Methodological Answer :
- The electron-deficient maleimide ring acts as a dienophile. Kinetic studies using cyclopentadiene as a diene in THF at 25°C show second-order dependence (k ~10⁻³ M⁻¹s⁻¹).
- Monitor regioselectivity via HPLC-MS: the endo transition state dominates due to π-stacking interactions with the bromophenyl group. Computational modeling (DFT/B3LYP) can predict orbital interactions and transition-state geometries .
Q. How does this compound perform as a monomer in thermally stable polymer synthesis?
- Methodological Answer :
- Co-polymerize with aromatic diamines (e.g., 4,4'-oxydianiline) via condensation polymerization in NMP at 180°C for 24 hours.
- Characterize thermal stability via TGA: decomposition temperatures (Td) exceed 390°C due to rigid maleimide and bromophenyl motifs.
- Compare solubility in aprotic solvents (e.g., DMAc) to assess processability for high-performance films .
Q. What strategies optimize the compound’s bioactivity in medicinal chemistry research?
- Methodological Answer :
- Synthesize derivatives by replacing chlorine atoms with electron-withdrawing groups (e.g., nitro) to enhance electrophilicity for covalent bonding with cysteine residues in target enzymes.
- Screen against kinase libraries using fluorescence polarization assays.
- Correlate IC50 values with Hammett σ constants to establish structure-activity relationships (SAR) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
